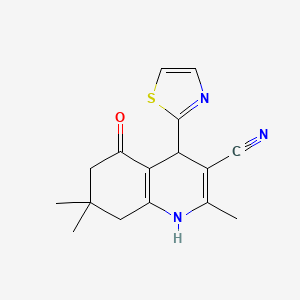

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with a thiazole ring and a nitrile group. Its synthesis typically involves multi-component Hantzsch-type reactions catalyzed by heterogeneous systems, such as IRMOF-3/GO/CuFe₂O₄ composites, which optimize yields and reaction efficiency . The compound’s structural rigidity and electron-withdrawing nitrile group make it a candidate for pharmacological applications, particularly in analgesic and anti-inflammatory research .

Properties

CAS No. |

853332-86-2 |

|---|---|

Molecular Formula |

C16H17N3OS |

Molecular Weight |

299.4 g/mol |

IUPAC Name |

2,7,7-trimethyl-5-oxo-4-(1,3-thiazol-2-yl)-1,4,6,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C16H17N3OS/c1-9-10(8-17)13(15-18-4-5-21-15)14-11(19-9)6-16(2,3)7-12(14)20/h4-5,13,19H,6-7H2,1-3H3 |

InChI Key |

GIQKLSWLEPRBBV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=NC=CS3)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the cyclization of appropriate thiazole derivatives with suitable ketones under controlled conditions. The reaction often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Substitution: This involves replacing one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels to optimize the reaction .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule .

Scientific Research Applications

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It can be used in studies related to enzyme interactions and metabolic pathways.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins that play a role in biological processes. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The hexahydroquinoline-3-carbonitrile scaffold is highly modular, with variations in substituents significantly altering biological activity, toxicity, and physicochemical behavior. Below is a comparative analysis of key analogs (Table 1):

Table 1: Comparative Analysis of Hexahydroquinoline-3-carbonitrile Derivatives

*Calculated molecular weight based on formula C₁₈H₁₈N₄OS.

†Assumed toxicity class based on structural similarity to CV 1252 ().

Key Observations :

Substituent Effects on Toxicity :

- The thiazol-2-yl-substituted target compound is hypothesized to belong to toxicity class 5 (LD₅₀ ≥5000 mg/kg), similar to CV 1252 derivatives, due to its polarizable thiazole ring enhancing metabolic stability . In contrast, OCO 5184 (3,4-dimethoxyphenyl substituent) is more toxic (class 4, LD₅₀ ≥1000 mg/kg), likely due to methoxy groups increasing lipophilicity and bioaccumulation .

Biological Activity :

- OCO 5184 demonstrates marked analgesic activity at 5 mg/kg, attributed to its 3,4-dimethoxyphenyl group, which may modulate opioid or COX pathways . The target compound’s thiazole ring could enhance binding to enzymes like cyclooxygenase, but pharmacological data remain unpublished.

Synthetic Efficiency: The target compound and ethyl ester derivatives (e.g., 6i) achieve high yields (86–87%) using optimized catalysts like IRMOF-3/GO/CuFe₂O₄, whereas analogs with bulkier substituents (e.g., 3-phenoxyphenyl in Y508-0825) show lower synthetic accessibility .

Crystallographic and Solubility Trends :

- Derivatives with aromatic substituents (e.g., thiophen-3-yl in ) exhibit extensive π-π stacking and hydrogen bonding (N–H⋯N), enhancing crystal stability but reducing aqueous solubility . The target compound’s thiazole ring may similarly influence packing efficiency, as seen in related thiazole-carbonitrile structures .

Biological Activity

2,7,7-Trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with the molecular formula and a molecular weight of 299.4 g/mol. It belongs to the quinoline family and is characterized by its unique structural features that include a hexahydroquinoline core with a thiazole group and a carbonitrile functional group. This compound has garnered attention for its diverse biological activities and potential applications in medicinal chemistry.

The biological activity of this compound is attributed to its interactions with specific molecular targets within biological systems. These interactions often involve the inhibition or activation of enzymes or receptors critical for various physiological processes. The unique combination of the thiazole substitution and carbonitrile group enhances its potential biological activity compared to other similar compounds that may lack these specific functional groups.

Pharmacological Profiles

Research indicates that 2,7,7-trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile exhibits significant pharmacological properties:

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains.

- Anticancer Properties : Preliminary studies suggest potential anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by modulating inflammatory pathways.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(4-Bromophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile | Contains a bromophenyl group | Anticancer and antimicrobial properties |

| Methyl 4-(4-bromothiophen-2-yl)-2,7,7-trimethyl | Contains thiophenyl substitutions | Anticancer and anticoagulant activities |

| Ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl | Contains dimethylamino substitutions | Antimicrobial and anti-inflammatory properties |

The structural uniqueness of 2,7,7-trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific thiazole substitution combined with the carbonitrile group on a hexahydroquinoline framework. This combination enhances its potential biological activity compared to other similar compounds.

Anticancer Activity

A study investigated the anticancer effects of this compound on various cancer cell lines. The results indicated that it induced apoptosis in cancer cells through mitochondrial pathways and inhibited cell proliferation effectively at micromolar concentrations.

Antimicrobial Studies

In another study focusing on antimicrobial properties, 2,7,7-trimethyl-5-oxo-4-(thiazol-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile was tested against Gram-positive and Gram-negative bacteria. The compound demonstrated significant inhibitory effects on bacterial growth compared to standard antibiotics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.